

Propane-1,3-diyl bis(4-aminobenzoate) CAS number 57609-64-0

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An In-depth Technical Guide to **Propane-1,3-diyl bis(4-aminobenzoate)** (CAS 57609-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), CAS number 57609-64-0, is an aromatic diamine with a distinct V-shaped molecular structure.[1][2][3] Primarily recognized for its role in polymer chemistry, it serves as a high-performance curative and chain extender for polyurethane and epoxy resins, imparting desirable properties such as hydrolytic stability and flexibility.[1][4] While established in materials science, its unique bifunctional nature, with terminal primary amines and hydrolyzable ester linkages, presents emerging opportunities in the life sciences. [1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential applications, with a particular focus on its relevance to drug development as a component in advanced drug delivery systems. Toxicological considerations associated with its aromatic amine moieties are also discussed.[1]

Physicochemical and Structural Properties

Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic, crystalline solid at room temperature.[1] Its molecular structure is characterized by a flexible propane-1,3-diyl linker connecting two rigid 4-aminobenzoate groups.[1] This linkage results in a notable "V" shape, with the trimethylene unit adopting a gauche-gauche conformation.[1][2][3]



Table 1: Physicochemical Properties

Property	Value	Reference(s)	
CAS Number	57609-64-0	[1][4]	
Molecular Formula	C17H18N2O4	[2][4][5]	
Molecular Weight	314.34 g/mol	[1][4]	
Appearance	White to yellow/orange granular powder	[6][7]	
Melting Point	124-127 °C [7]		
Density	1.14 g/mL at 25 °C		
Water Solubility	4 mg/L at 25 °C	25 °C [7]	
LogP	~2.5 - 3.5 [1][7]		

| Topological Polar Surface Area | 104.1 $\mbox{\normalfont\AA}^2$ |[1] |

Single-crystal X-ray diffraction has provided precise data on its solid-state structure.[2] The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds.[1][2] Specifically, N—H···O and N—H···N interactions link adjacent molecules into a three-dimensional network, defining the material's bulk properties.[2][3]

Table 2: Crystallographic Data

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[2]
a	23.725 (5) Å	[2]
b	4.5109 (9) Å	[2]
С	8.2171 (17) Å	[2]
β	107.173 (3)°	[2]
Volume	840.2 (3) Å ³	[2]



| Z | 2 |[<mark>2</mark>] |

Synthesis and Characterization

Several synthetic routes to **Propane-1,3-diyl bis(4-aminobenzoate)** have been established. The most effective industrial method involves nucleophilic substitution, which minimizes side reactions and produces a high-purity product.[1][8]

Experimental Protocols

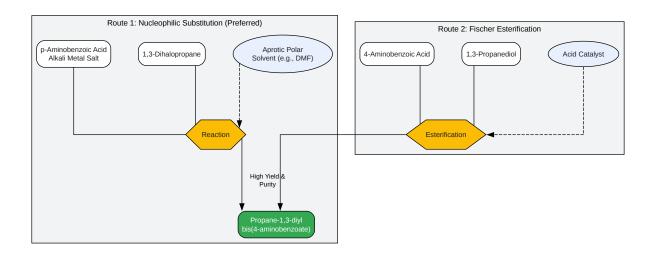
Protocol 2.1: Synthesis via Nucleophilic Substitution

This process, adapted from established industrial methods, is preferred for its high yield and purity.[8]

- Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an equimolar amount of an alkali metal hydroxide (e.g., NaOH) in a suitable solvent.
- Reaction: In a reaction vessel, dissolve the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Addition: Add 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane)
 to the solution. The molar ratio of the p-aminobenzoate salt to the dihalopropane should be
 approximately 2:1.
- Heating: Heat the reaction mixture under controlled temperature conditions, typically between 80-120 °C, for several hours until the reaction is complete (monitored by TLC or HPLC).
- Isolation: After cooling, the product can be isolated by precipitation upon addition of water.
- Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or acetone to yield high-purity **Propane-1,3-diyl bis(4-aminobenzoate)**.[1]

An alternative, more direct route is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1]





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Diagram 1: Key synthetic pathways to **Propane-1,3-diyl bis(4-aminobenzoate)**.

Protocol 2.2: Characterization by Single-Crystal X-ray Diffraction

The following protocol is based on the methodology reported for the structural elucidation of this compound.[2]

- Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation from an appropriate solvent.
- Data Collection: Mount a suitable crystal (e.g., 0.35 × 0.35 × 0.02 mm) on a diffractometer, such as a Bruker SMART APEX model.[2]



- Experimental Conditions: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] Use Mo K α radiation (λ = 0.71073 Å) as the X-ray source.
- Data Acquisition: Collect a series of diffraction frames by rotating the crystal.
- Data Reduction: Process the collected data using software like SAINT to integrate the reflections and perform corrections for factors such as Lorentz and polarization effects.[2]
- Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., with SHELXS97) and refine the structural model against the experimental data using a fullmatrix least-squares method (e.g., with SHELXL97).[2]

Chemical Reactivity and Applications

The compound's reactivity is dominated by its two primary amino groups and two ester linkages. The amino groups are nucleophilic, while the ester groups are susceptible to hydrolysis.[1][5]

3.1. Polymer Chemistry

This is the most well-documented application area. The compound's diamine nature makes it an excellent curative or chain extender for polymers.[1]

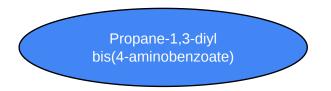
- Polyurethanes and Epoxies: It serves as a high-performance reactant with polyurethane and epoxide prepolymers.[4] The resulting polymers exhibit good hydrolytic stability, resistance to dry heat aging, and overall chemical resistance.[1]
- Electrically Conductive Adhesives (ECAs): Studies have shown its ability to improve the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

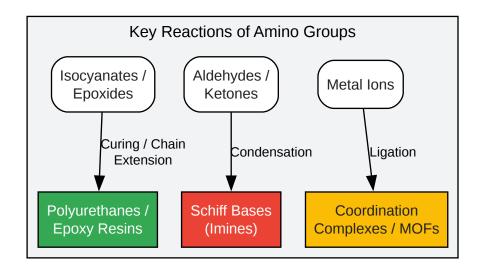
3.2. Other Chemical Transformations

- Schiff Base Formation: The primary amines can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines), although some reactions may require specific conditions to proceed successfully.[1]
- Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, making the molecule a candidate ligand for forming coordination complexes or metal-organic



frameworks (MOFs).[1]





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Diagram 2: Chemical reactivity profile and major application pathways.

Relevance in Drug Development

While not a therapeutic agent itself, the structure of **Propane-1,3-diyl bis(4-aminobenzoate)** is well-suited for applications in drug delivery systems.[1] It satisfies Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound.[1]

Table 3: Medicinal Chemistry Profile (Lipinski's Rules)

Rule	Value	Result	Reference(s)
Molecular Weight	314.34	< 500 (Pass)	[1]
LogP	~2.5 - 3.5	< 5 (Pass)	[1]
H-Bond Donors	2	≤ 5 (Pass)	[1]

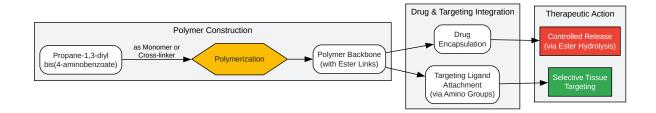


| H-Bond Acceptors | 6 | \leq 10 (Pass) |[1] |

4.1. Potential in Drug Delivery Systems

The molecule's symmetrical structure makes it an ideal building block (monomer) or cross-linking agent for synthesizing novel polymers.[1]

- Controlled Release: The ester linkages in the backbone are potentially hydrolyzable under specific physiological conditions (e.g., changes in pH or enzymatic action). This could allow for the controlled release of an encapsulated or conjugated drug.[1]
- Targeted Delivery: The terminal aromatic amine groups can be chemically modified. This
 allows for the attachment of targeting ligands (e.g., antibodies or peptides), which could
 enable the resulting polymer-drug conjugate to accumulate selectively in diseased tissues,
 enhancing efficacy and reducing side effects.[1]



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Diagram 3: Conceptual workflow for drug delivery system development.

4.2. Toxicological Profile

A critical consideration for any biomedical application is toxicology. The presence of two aromatic amine moieties is a structural alert.[1] Aromatic amines as a class are sometimes associated with toxicological concerns, including methemoglobinemia and potential carcinogenicity, often through metabolic activation.[1][9] One study noted limited evidence of carcinogenicity in animal studies for a product containing this compound.[9] Any drug



development program utilizing this molecule would require a thorough evaluation of its genotoxicity, metabolism, and long-term safety profile.

Safety and Handling

According to aggregated GHS information, **Propane-1,3-diyl bis(4-aminobenzoate)** is classified as causing serious eye irritation.[6]

- Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), should be used when handling the powder.
- Storage: The material should be stored in a tightly closed container in a cool, well-ventilated place.[7][10]
- Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[10]

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a versatile chemical with a well-established role in polymer science as a high-performance diamine curative. Its unique V-shaped structure, governed by its flexible central linker and extensive hydrogen bonding, dictates its material properties. For drug development professionals, its potential lies not as a direct therapeutic but as a sophisticated building block for creating advanced, biodegradable drug delivery systems. The combination of reactive amine handles for targeting and hydrolyzable ester bonds for controlled release makes it an attractive candidate for further research. However, the inherent toxicological concerns associated with aromatic amines must be rigorously addressed through comprehensive safety and metabolic studies before any clinical translation can be considered.

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